molecular formula C17H19FN2O3 B14157961 ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate CAS No. 904262-92-6

ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B14157961
CAS No.: 904262-92-6
M. Wt: 318.34 g/mol
InChI Key: AZHCLMSAGXYZAA-UHFFFAOYSA-N
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Description

Ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a piperidine ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and carbonyl groups.

The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate. The final step involves esterification to form the ethyl ester group, completing the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Mechanism of Action

The mechanism of action of ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability . The exact pathways and targets depend on the specific application and context of use.

Properties

CAS No.

904262-92-6

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C17H19FN2O3/c1-2-23-17(22)11-5-7-20(8-6-11)16(21)15-10-12-9-13(18)3-4-14(12)19-15/h3-4,9-11,19H,2,5-8H2,1H3

InChI Key

AZHCLMSAGXYZAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F

solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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